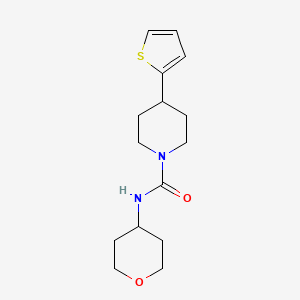

N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(oxan-4-yl)-4-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-15(16-13-5-9-19-10-6-13)17-7-3-12(4-8-17)14-2-1-11-20-14/h1-2,11-13H,3-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACIZFHCABELNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)NC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 239.34 g/mol. The compound features a piperidine ring substituted with a tetrahydro-pyran and a thiophene moiety, which may influence its biological interactions.

Antifibrotic Activity

Research indicates that compounds structurally similar to this compound exhibit antifibrotic properties. For instance, inhibitors of the transforming growth factor-beta (TGF-beta) type I receptor have shown promise in reducing collagen expression in fibrotic diseases. In a study, an ALK5 inhibitor reduced collagen IA1 mRNA expression by 80% at doses as low as 1 mg/kg, suggesting that similar compounds could have significant antifibrotic effects when tested in vivo .

Neuroprotective Effects

The compound may also possess neuroprotective properties. Compounds containing piperidine and thiophene structures have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration. For example, certain derivatives have demonstrated inhibition of acetylcholinesterase, which is crucial for maintaining cholinergic signaling in the brain .

The biological activity of this compound can be attributed to several proposed mechanisms:

- Receptor Modulation : The compound may interact with various receptors involved in fibrotic pathways, including TGF-beta receptors and other growth factor receptors.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and kinases involved in cell signaling pathways.

- Antioxidant Activity : Some studies suggest that compounds with similar structures can exhibit antioxidant properties, mitigating oxidative stress in cells.

Study on Antifibrotic Effects

A notable study investigated the effects of piperidine derivatives on renal fibrosis models. The administration of these compounds significantly reduced markers of fibrosis, including collagen deposition and inflammatory cytokine levels. This suggests potential therapeutic applications for treating conditions like chronic kidney disease .

Neuroprotective Study

In another study focusing on neuroprotection, a related thiophene-containing compound was tested for its effects on neuronal cell lines subjected to oxidative stress. The results indicated that the compound effectively reduced cell death and preserved neuronal function, highlighting its potential use in neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:

| Activity | Compound | Dose/Concentration | Effect Observed |

|---|---|---|---|

| Antifibrotic | ALK5 Inhibitor | 1 mg/kg | 80% reduction in collagen IA1 expression |

| Neuroprotective | Thiophene Derivative | 10 µM | Reduced neuronal cell death |

| Acetylcholinesterase | Piperidine Derivative | 5 µM | Inhibition of enzyme activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Carboxamides with Tetrahydro-2H-Pyran Moieties

Compound 17 : (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide

- Structure : Shares the tetrahydro-2H-pyran and piperidine-carboxamide framework but includes a naphthalene-ethyl substituent.

- Synthesis : Prepared via reductive amination (78% yield) .

- Pharmacokinetics : Demonstrated moderate stability in human liver microsomes (HLM) with a half-life of >60 minutes .

JNJ-47965567 : 2-(Phenylthio)-N-[[tetrahydro-4-(4-phenyl-1-piperazinyl)-2H-pyran-4-yl]methyl]-3-pyridinecarboxamide

Thiophene-Containing Piperidine Derivatives

Compound 29 : (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one

- Structure : Features a thiophene-prop-2-en-1-one core linked to a benzothiazole group .

- Activity : Exhibited potent antiproliferative activity against breast cancer (IC₅₀ = 9.39 µM), surpassing doxorubicin .

N-[2-(Thiophen-2-yl)ethyl]piperidine-4-carboxamide

Piperidine Carboxamides with Heterocyclic Modifications

Compound 2 : N-(3-fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Q & A

Q. What are the common synthetic routes for N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide?

The synthesis typically involves coupling a piperidine core with functionalized thiophene and tetrahydropyran groups. A general procedure (as seen in related compounds) includes:

- Step 1: Reacting a piperidine derivative (e.g., 4-(thiophen-2-yl)piperidine) with an isocyanate or carbamoyl chloride to form the carboxamide bond. For example, using 4-iodophenyl isocyanate or similar reagents under anhydrous conditions (e.g., dry THF or DCM) at 0–25°C .

- Step 2: Introducing the tetrahydro-2H-pyran-4-yl group via nucleophilic substitution or reductive amination. Reaction conditions may involve catalysts like Pd(dba)₂ for coupling or NaBH₃CN for reduction .

- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (e.g., from ethanol/water) yield the final compound. Typical yields range from 59% to 90%, depending on steric and electronic factors .

Q. Which spectroscopic and analytical methods are used to confirm the compound’s structure and purity?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Key signals include:

- Thiophene protons: δ 6.8–7.4 ppm (multiplet) .

- Piperidine and tetrahydropyran carbons: δ 20–80 ppm in ¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₁N₂O₂S: 293.1325; observed: 293.1328) .

- HPLC: Purity ≥98% confirmed using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Solvent Selection: Use anhydrous DCM or THF to minimize side reactions (e.g., hydrolysis of isocyanates) .

- Catalysts: Pd-based catalysts enhance coupling efficiency for thiophene or pyran moieties .

- Temperature Control: Lower temperatures (0–5°C) reduce byproducts during carboxamide formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent Variation: Modify the thiophene (e.g., 3-thienyl vs. 2-thienyl) or tetrahydropyran (e.g., substituents at C4) to assess impact on bioactivity .

- Biological Assays: Test derivatives against target receptors (e.g., GPCRs, ion channels) using:

- In vitro binding assays (e.g., radioligand displacement for P2X7 receptors) .

- Functional assays (e.g., calcium flux measurements in HEK293 cells expressing recombinant receptors) .

- Data Analysis: Correlate substituent electronic properties (Hammett σ values) with IC₅₀ values to identify pharmacophores .

Q. What computational strategies predict the compound’s receptor interactions?

- Molecular Docking: Use X-ray crystallography data of homologous receptors (e.g., CGRP receptor at 1.6 Å resolution) to model binding poses .

- MD Simulations: Run 100-ns simulations in explicit solvent (AMBER force field) to assess stability of ligand-receptor complexes .

- Free Energy Calculations: MM-PBSA/GBSA methods quantify binding affinities for SAR refinement .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Orthogonal Assays: Validate target engagement using both biochemical (e.g., SPR) and cellular (e.g., cAMP accumulation) assays .

- Metabolic Stability Testing: Incubate compounds with liver microsomes to rule out false negatives due to rapid degradation .

- Control Experiments: Include reference antagonists (e.g., SB-273779 for CGRP receptors) to benchmark potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.